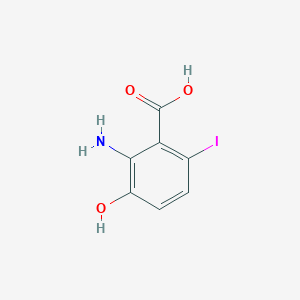
Benzoic acid, 2-amino-3-hydroxy-6-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-amino-3-hydroxy-6-iodo- is an organic compound with the molecular formula C7H6INO3 It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group, a hydroxyl group, and an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-amino-3-hydroxy-6-iodo- typically involves the iodination of 2-amino-3-hydroxybenzoic acid. One common method is the electrophilic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the selective iodination at the desired position.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 2-amino-3-hydroxy-6-iodo- can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-amino-3-hydroxy-6-iodo- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide for azide substitution.
Major Products Formed
Oxidation: Formation of 2-amino-3-hydroxy-6-iodobenzoquinone.
Reduction: Formation of 2-amino-3-hydroxybenzoic acid.
Substitution: Formation of 2-amino-3-hydroxy-6-azidobenzoic acid.
Applications De Recherche Scientifique
Benzoic acid, 2-amino-3-hydroxy-6-iodo- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-amino-3-hydroxy-6-iodo- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In medicinal applications, the compound may exert its effects by modulating signaling pathways involved in inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodoxybenzoic acid: An oxidant used for functional group transformations.
2-Amino-3-hydroxybenzoic acid: A precursor in the synthesis of benzoic acid, 2-amino-3-hydroxy-6-iodo-.
3-Hydroxyanthranilic acid: Another derivative of benzoic acid with similar functional groups.
Uniqueness
Benzoic acid, 2-amino-3-hydroxy-6-iodo- is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of amino, hydroxyl, and iodine substituents on the benzene ring makes this compound versatile for various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H6INO3 |
|---|---|
Poids moléculaire |
279.03 g/mol |
Nom IUPAC |
2-amino-3-hydroxy-6-iodobenzoic acid |
InChI |
InChI=1S/C7H6INO3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10H,9H2,(H,11,12) |
Clé InChI |
GMZPZVYPLKTRPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1O)N)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12954905.png)


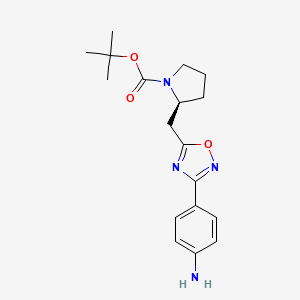
![7-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12954942.png)

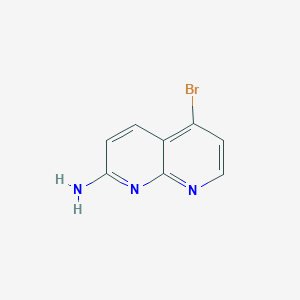

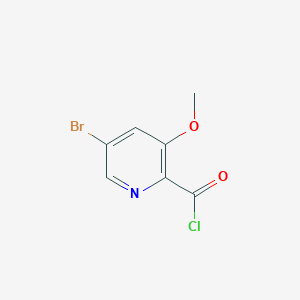

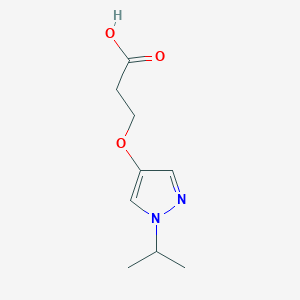

![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclohexanol](/img/structure/B12954982.png)

